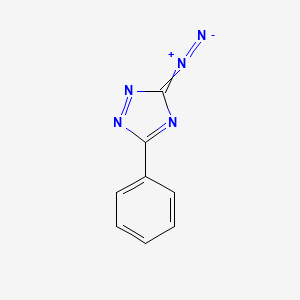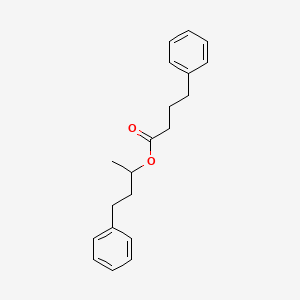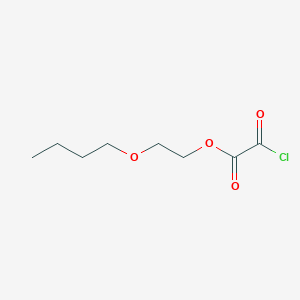![molecular formula C13H16O4 B14410720 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole CAS No. 85604-71-3](/img/structure/B14410720.png)
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with oxan-2-yl methanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Acidic catalysts like p-toluenesulfonic acid or Lewis acids such as aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials and the efficiency of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and flow rates is common. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxan-2-yl group, where nucleophiles like amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and detoxification pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the oxan-2-yl group.
Methylenedioxybenzene: A similar structure with a methylene bridge instead of the oxan-2-yl group.
Benzodioxolane: A related compound with a different ring structure.
Uniqueness
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged for targeted chemical synthesis and biological studies.
Properties
CAS No. |
85604-71-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-(oxan-2-yloxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O4/c1-2-6-14-13(3-1)15-8-10-4-5-11-12(7-10)17-9-16-11/h4-5,7,13H,1-3,6,8-9H2 |
InChI Key |
PKIBPPKNRXSIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


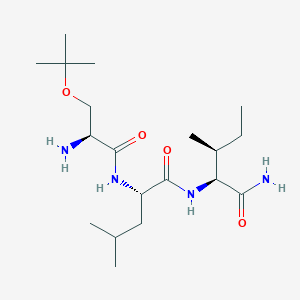

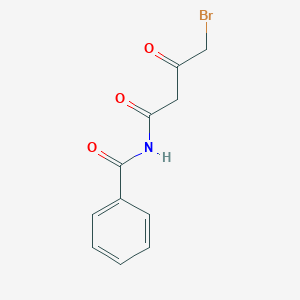
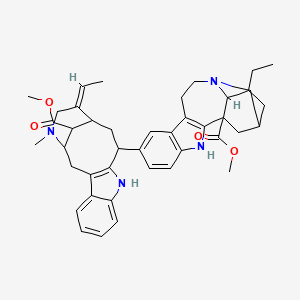
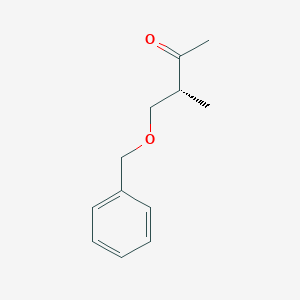
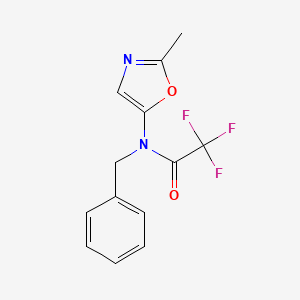
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
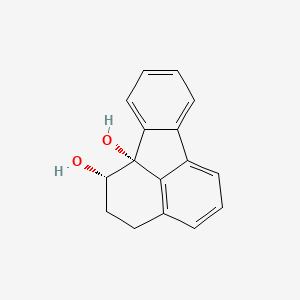
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
